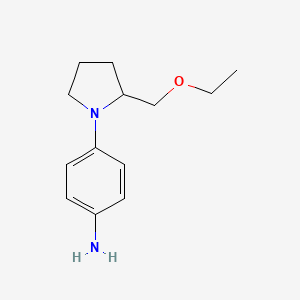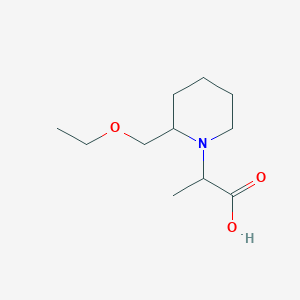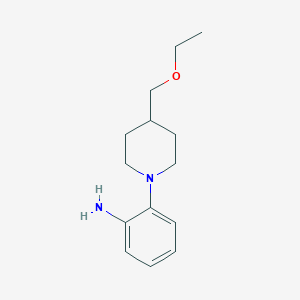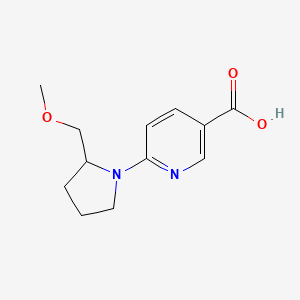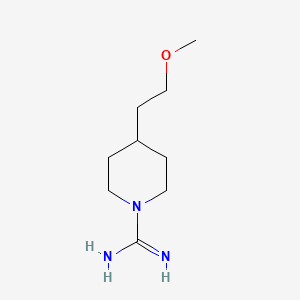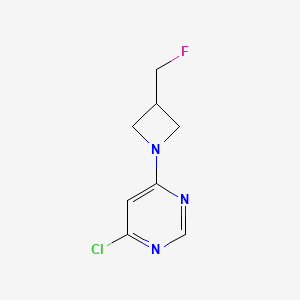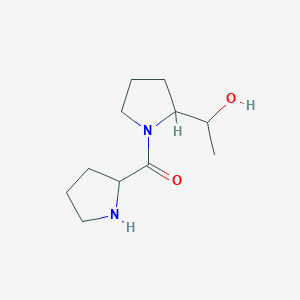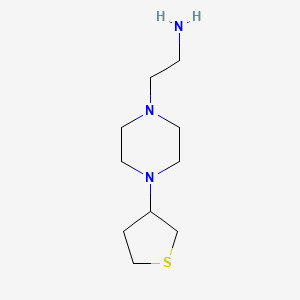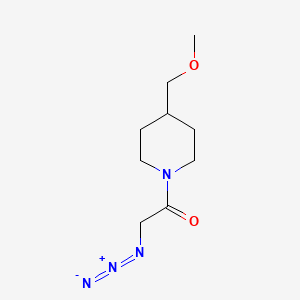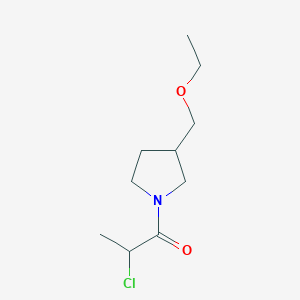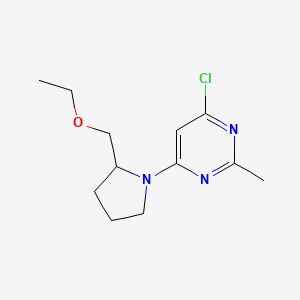
4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Übersicht
Beschreibung
“4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine” is a chemical compound with the molecular formula C11H16ClN3O . It is a derivative of pyrimidine, a basic aromatic ring present in many important biomolecules .
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains a pyrrolidin-1-yl group and a methyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
“4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine” is a solid or liquid at room temperature . It has a molecular weight of 197.67 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
In medicinal chemistry, this compound serves as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, it can be used to create analogs that target specific receptors or enzymes within the body, contributing to the treatment of diseases .
Agriculture
In the agricultural sector, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The pyrimidine ring, in particular, is a common motif in many agrochemicals, and modifications to this core structure can result in compounds with selective toxicity towards pests or weeds, thereby protecting crops and improving yield .
Material Science
The applications in material science could involve the use of this compound in the synthesis of novel organic materials. Its molecular structure might be utilized to create polymers or coatings with specific properties, such as increased durability or resistance to environmental factors .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown pathways can help in assessing its persistence in the environment and potential risks to ecosystems. It could also be a candidate for the development of environmentally friendly chemicals .
Biochemistry
In biochemistry, the compound’s interactions with biological molecules could be of interest. It may serve as an inhibitor or activator for certain biochemical pathways, providing insights into the mechanisms of cellular processes. This can further aid in the design of compounds that can modulate these pathways for research or therapeutic purposes .
Pharmacology
Within pharmacology, the focus would be on the pharmacokinetics and pharmacodynamics of this compound and its derivatives. Studies could explore its absorption, distribution, metabolism, and excretion (ADME) profiles, as well as its efficacy and safety as a potential drug candidate .
Zukünftige Richtungen
The future directions for research on “4-Chloro-6-(2-(ethoxymethyl)pyrrolidin-1-yl)-2-methylpyrimidine” and similar compounds could involve further exploration of their synthesis, chemical reactions, and biological activity . This could lead to the development of new pharmaceuticals and other useful compounds .
Eigenschaften
IUPAC Name |
4-chloro-6-[2-(ethoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-3-17-8-10-5-4-6-16(10)12-7-11(13)14-9(2)15-12/h7,10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPOKAVDNHCEID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



